N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-23-9-8-13-10-14(6-7-17(13)23)18(24)12-21-19(25)20(26)22-15-4-3-5-16(11-15)27-2/h3-11,18,24H,12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVARAFWFFYVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic compound that integrates an indole moiety with an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C21H26N4O3S
- Molecular Weight: 434.496 g/mol
- CAS Number: 2034441-72-8
The compound features a hydroxyl group and a methylthio-substituted phenyl ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors:
- Serotonin Receptors: The indole structure is known for its affinity towards serotonin receptors, particularly the 5-HT1D subtype, which is involved in mood regulation and anxiety responses. Binding to these receptors may modulate neurotransmitter release, influencing various physiological processes.
- Antioxidant Activity: The compound's structure allows it to participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress, which is linked to various diseases.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or function.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Study on Antimicrobial Efficacy
A study conducted on related indole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Research on Anticancer Mechanisms
In another study focusing on the anticancer potential of indole derivatives, it was found that compounds similar to this compound effectively inhibited tumor growth in xenograft models. The research highlighted the role of this compound in modulating key signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of oxalamides are highly dependent on their substituents. Below is a comparison with key analogs:
Key Observations :
- Indole vs.
- Methylthio Group : The 3-(methylthio)phenyl substituent is rare among the analogs, offering unique metabolic stability (similar to S336’s resistance to amide hydrolysis ).
- Hydroxyethyl Group : The 2-hydroxyethyl moiety could improve water solubility relative to methoxy or ethoxy groups, which are more lipophilic.
Flavor Enhancement
- S336 : A potent umami agonist approved for food applications; its dimethoxy and pyridyl groups optimize receptor (hTAS1R1/hTAS1R3) binding .
Metabolic Stability
- S336 and Related Analogs : Exhibit resistance to amide hydrolysis in hepatocytes, enhancing their suitability for oral applications .
- Target Compound : The methylthio group may further stabilize against cytochrome P450-mediated metabolism, akin to S5456 (a CYP3A4 inhibitor ).
Antimicrobial Activity
Physicochemical Properties
| Property | Target Compound | S336 | Compound 21 |
|---|---|---|---|
| Solubility | Moderate (hydroxyethyl) | Low (lipophilic substituents) | Low (ethoxy/methoxy) |
| Metabolic Stability | High (methylthio group) | High (no amide hydrolysis) | Moderate (ethoxy may undergo oxidation) |
| Synthetic Yield | Not reported (estimated 30–50%) | Not reported | 83% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
